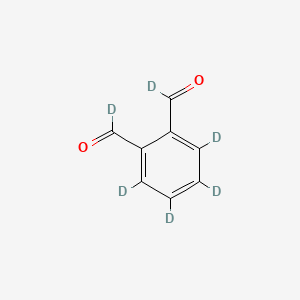

o-Phthalaldehyde-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

o-Phthalaldehyde (OPA) is a chemical compound with the formula C6H4(CHO)2 . It is one of three isomers of benzene dicarbaldehyde, related to phthalic acid . This pale yellow solid is a building block in the synthesis of heterocyclic compounds and a reagent in the analysis of amino acids . OPA dissolves in water solution at pH < 11.5 .

Synthesis Analysis

The compound was first described in 1887 when it was prepared from α,α,α’,α’-tetrachloro-o-xylene . A more modern synthesis is similar: the hydrolysis of the related tetrabromo-o-xylene using potassium oxalate, followed by purification by steam distillation . The reactivity of OPA is complicated by the fact that in water it forms both a mono- and dihydrate .

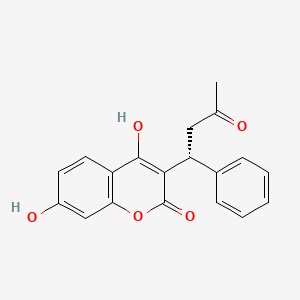

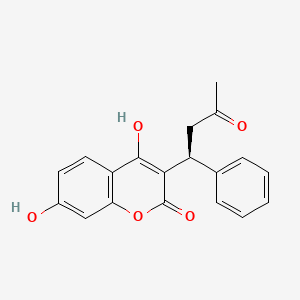

Molecular Structure Analysis

OPA is the chemical compound with the formula C6H4(CHO)2 . It is one of three isomers of benzene dicarbaldehyde, related to phthalic acid . This pale yellow solid is a building block in the synthesis of heterocyclic compounds and a reagent in the analysis of amino acids .

Chemical Reactions Analysis

The reactivity of OPA is complicated by the fact that in water it forms both a mono- and dihydrate . Its reactions with nucleophiles often involve the reaction of both carbonyl groups . OPA is used in a very sensitive fluorogenic reagent for assaying amines or sulfhydryls in solution .

Physical and Chemical Properties Analysis

OPA is a pale yellow solid . It has a molar mass of 134.134 g·mol−1 . It has a density of 1.19 g/mL . It has a melting point of 55.5–56 °C and a boiling point of 266.1 °C . It has low solubility in water .

Mécanisme D'action

OPA is used in a very sensitive fluorogenic reagent for assaying amines or sulfhydryls in solution . OPA reacts specifically with primary amines above their isoelectric point Pi in the presence of thiols . OPA also reacts with thiols in the presence of an amine such as n-propylamine or 2-aminoethanol .

Safety and Hazards

Orientations Futures

Depolymerizable polymers are stimuli-responsive materials triggered to depolymerize rapidly and completely into their constituent monomers on command . OPA is among the most thoroughly studied depolymerizable polymers . Judicious choice of substituents results in materials with a wide range of ceiling temperatures . These new polymers and their derivatives will enable researchers to access degradable materials with tunable thermal, physical, and chemical properties .

Propriétés

IUPAC Name |

deuterio-(2,3,4,5-tetradeuterio-6-deuteriocarbonylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H/i1D,2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLUXSQADUDCSB-MZWXYZOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)[2H])C(=O)[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.